molecular formula C16H14N2O3 B1215847 3-(Hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 21616-46-6

3-(Hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione

Cat. No. B1215847
CAS RN: 21616-46-6
M. Wt: 282.29 g/mol
InChI Key: QQBKLRXLVRDKEB-UHFFFAOYSA-N
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Patent
US04260769

Procedure details

20 g of 5,5-diphenylhydantoin (0.08 moles) and 80 ml (32 g) of formalin are introduced into a suitable reaction vessel containing 720 ml of water and one g of potassium carbonate. The reaction is stirred at room temperature for 24 hours, after which the subject compound, mp 186.5°-188.5° C., yield 22.58 g (91.86%) is obtained by filtration.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
720 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=O.[C:22](=O)([O-])[O-:23].[K+].[K+]>O>[OH:23][CH2:22][N:9]1[C:8](=[O:13])[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:11][C:10]1=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(NC(N1)=O)=O)C1=CC=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
720 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the subject compound, mp 186.5°-188.5° C., yield 22.58 g (91.86%) is obtained by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OCN1C(NC(C1=O)(C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.